
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride is a synthetic organic compound with a complex structure It is characterized by the presence of a butyric anhydride group, a dichlorophenoxy group, and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dichlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with the pyrrolidine ring.
Formation of the butyric anhydride group: This can be done through an acylation reaction using butyric anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can be compared with similar compounds such as:
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxamide: This compound has an amide group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate: This compound contains an ester group instead of an anhydride group.
The uniqueness of this compound lies in its specific anhydride functionality, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H19Cl2NO4 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
butanoyl (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO4/c1-3-4-14(20)23-15(21)16(2)8-11(9-19-16)22-13-6-5-10(17)7-12(13)18/h5-7,11,19H,3-4,8-9H2,1-2H3/t11?,16-/m0/s1 |
InChI-Schlüssel |
UUUULUCFZASTJQ-NBFOKTCDSA-N |
Isomerische SMILES |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CCCC(=O)OC(=O)C1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


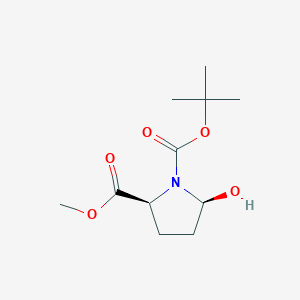

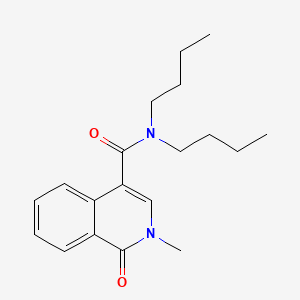

![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
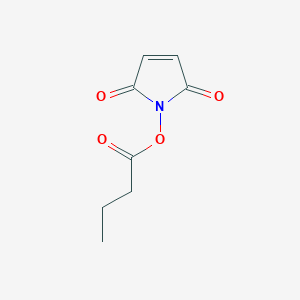
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
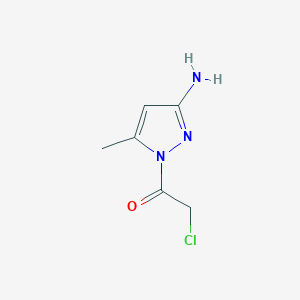
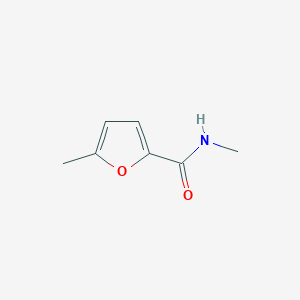
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

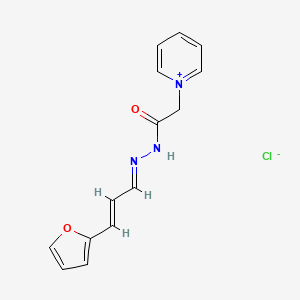
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
